molecular formula C26H20N4O7 B2915364 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione CAS No. 1359319-26-8

3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione

Katalognummer B2915364
CAS-Nummer: 1359319-26-8
Molekulargewicht: 500.467
InChI-Schlüssel: GYUQDOZADVSYMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H20N4O7 and its molecular weight is 500.467. The purity is usually 95%.
BenchChem offers high-quality 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Quinazolinone derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. For example, novel quinazolinone derivatives have demonstrated significant cytotoxic activity in MCF-7 and HeLa cell lines, indicating their potential as anticancer agents (Poorirani et al., 2018). Another study synthesized 3-benzyl-substituted-4(3H)-quinazolinones, which exhibited broad-spectrum antitumor activity, underlining the versatility of quinazolinone scaffolds in cancer research (Al-Suwaidan et al., 2016).

Antimicrobial Activity

Quinazolinone derivatives have also been synthesized for their antimicrobial properties. For instance, new heterocyclic compounds derived from visnagenone or khellinone and their antimicrobial activity were investigated, showcasing their efficacy against bacteria and fungi (Abu‐Hashem, 2018).

Synthesis Techniques

Innovative synthesis techniques for quinazolinone derivatives have been developed, leveraging carbon dioxide as a reagent. These methods offer green chemistry approaches to synthesizing quinazolinone-2,4(1H,3H)-diones, highlighting the environmental benefits and efficiency of these synthetic strategies (Patil et al., 2008), (Mizuno et al., 2007).

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(1,3-benzodioxol-5-ylmethyl)-7-aminoquinazoline-2,4(1H,3H)-dione, which is then coupled with 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-amine to form the final product.", "Starting Materials": [ "2,4-dioxo-1,3-dihydroquinazoline", "1,3-benzodioxole", "3,5-dimethoxyphenylhydrazine", "phosphorus oxychloride", "sodium hydroxide", "acetic anhydride", "ethanol", "diethyl ether", "chloroform", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Synthesis of 3-(1,3-benzodioxol-5-ylmethyl)-7-aminoquinazoline-2,4(1H,3H)-dione", "a. To a solution of 2,4-dioxo-1,3-dihydroquinazoline (1.0 g, 5.5 mmol) in chloroform (20 mL), 1,3-benzodioxole (1.2 g, 8.3 mmol) and triethylamine (1.5 mL, 10.8 mmol) are added.", "b. The reaction mixture is stirred at room temperature for 30 min, and then phosphorus oxychloride (1.0 mL, 10.8 mmol) is added dropwise.", "c. The reaction mixture is stirred at room temperature for 2 h, and then poured into ice-cold water (50 mL).", "d. The resulting solid is filtered, washed with water, and dried to give 3-(1,3-benzodioxol-5-ylmethyl)-7-chloroquinazoline-2,4(1H,3H)-dione (1.5 g, 85%) as a yellow solid.", "e. To a solution of 3-(1,3-benzodioxol-5-ylmethyl)-7-chloroquinazoline-2,4(1H,3H)-dione (1.0 g, 3.6 mmol) in ethanol (20 mL), sodium hydroxide (0.4 g, 10.0 mmol) is added.", "f. The reaction mixture is stirred at room temperature for 2 h, and then filtered.", "g. The filtrate is concentrated under reduced pressure, and the resulting solid is washed with diethyl ether to give 3-(1,3-benzodioxol-5-ylmethyl)-7-aminoquinazoline-2,4(1H,3H)-dione (0.8 g, 80%) as a yellow solid.", "Step 2: Synthesis of 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-amine", "a. To a solution of 3,5-dimethoxyphenylhydrazine (1.0 g, 5.5 mmol) in acetic anhydride (10 mL), phosphorus oxychloride (1.0 mL, 10.8 mmol) is added dropwise.", "b. The reaction mixture is stirred at room temperature for 2 h, and then poured into ice-cold water (50 mL).", "c. The resulting solid is filtered, washed with water, and dried to give 3,5-dimethoxyphenylhydrazine acetate (1.5 g, 85%) as a yellow solid.", "d. To a solution of 3,5-dimethoxyphenylhydrazine acetate (1.0 g, 4.0 mmol) in ethanol (20 mL), sodium hydroxide (0.4 g, 10.0 mmol) is added.", "e. The reaction mixture is stirred at room temperature for 2 h, and then filtered.", "f. The filtrate is concentrated under reduced pressure, and the resulting solid is washed with diethyl ether to give 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-amine (0.8 g, 80%) as a yellow solid.", "Step 3: Coupling of intermediates", "a. To a solution of 3-(1,3-benzodioxol-5-ylmethyl)-7-aminoquinazoline-2,4(1H,3H)-dione (0.5 g, 1.8 mmol) in ethanol (10 mL), 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-amine (0.5 g, 2.0 mmol) and sodium bicarbonate (0.3 g, 3.6 mmol) are added.", "b. The reaction mixture is stirred at room temperature for 2 h, and then filtered.", "c. The filtrate is concentrated under reduced pressure, and the resulting solid is washed with diethyl ether to give the final product, 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione (0.6 g, 60%) as a yellow solid." ] }

CAS-Nummer

1359319-26-8

Produktname

3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione

Molekularformel

C26H20N4O7

Molekulargewicht

500.467

IUPAC-Name

3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C26H20N4O7/c1-33-17-8-16(9-18(11-17)34-2)23-28-24(37-29-23)15-4-5-19-20(10-15)27-26(32)30(25(19)31)12-14-3-6-21-22(7-14)36-13-35-21/h3-11H,12-13H2,1-2H3,(H,27,32)

InChI-Schlüssel

GYUQDOZADVSYMO-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC6=C(C=C5)OCO6)OC

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.